CDP-glycerol

Description

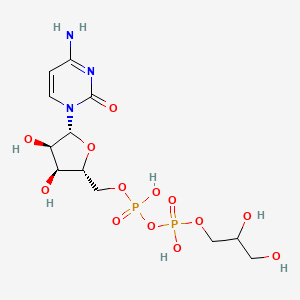

Structure

3D Structure

Properties

CAS No. |

6665-99-2 |

|---|---|

Molecular Formula |

C12H21N3O13P2 |

Molecular Weight |

477.25 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-dihydroxypropyl hydrogen phosphate |

InChI |

InChI=1S/C12H21N3O13P2/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20)/t6?,7-,9-,10-,11-/m1/s1 |

InChI Key |

HHPOUCCVONEPRK-JANFQQFMSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |

physical_description |

Solid |

Synonyms |

CDP glycerols cytidine diphosphate glycerol cytidine diphosphate glycerol, (R)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of CDP-Glycerol in the Fortification of Gram-Positive Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine diphosphate glycerol (CDP-glycerol) is a critical activated nucleotide sugar that serves as the primary building block for the synthesis of wall teichoic acids (WTAs), a major class of anionic glycopolymers in the cell walls of many Gram-positive bacteria. These polymers are intricately involved in fundamental bacterial processes, including cell division, morphology, ion homeostasis, and pathogenesis. Consequently, the biosynthetic pathway of WTAs, which is highly dependent on the availability of this compound, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the role of this compound in bacterial cell wall synthesis, detailing the enzymatic pathways, quantitative data on key enzymes, and comprehensive experimental protocols for the study of these essential biopolymers.

Introduction: The Significance of Wall Teichoic Acids

The Gram-positive bacterial cell wall is a complex and dynamic structure, primarily composed of a thick layer of peptidoglycan. Embedded within this peptidoglycan matrix are wall teichoic acids (WTAs), which can constitute up to 60% of the cell wall's dry weight. WTAs are polymers of glycerol-phosphate or ribitol-phosphate, often decorated with D-alanine and various sugars.[1][2] These anionic polymers play a crucial role in maintaining the structural integrity of the cell, regulating autolysins, and mediating interactions with the host immune system.[3][4] Given their importance in bacterial physiology and virulence, the enzymes involved in WTA biosynthesis are attractive targets for the development of new antibiotics.[5]

The Biosynthesis of Wall Teichoic Acids: A this compound Dependent Pathway

The synthesis of WTAs is a multi-step process that occurs on the cytoplasmic face of the cell membrane, followed by translocation across the membrane and attachment to the peptidoglycan. This compound is the essential donor of glycerol-phosphate units for the formation of the poly(glycerol-phosphate) backbone of a common type of WTA found in organisms like Bacillus subtilis.

The biosynthesis can be broadly divided into the following stages:

-

Synthesis of the Linkage Unit: The process is initiated on a lipid carrier, undecaprenyl phosphate (Und-P). A series of enzymes, including TagO and TagA, catalyze the formation of a linkage unit attached to Und-P.[4][6]

-

Priming and Polymerization: The enzyme TagB transfers a single glycerol-phosphate unit from this compound to the linkage unit.[7] Subsequently, the polymerase TagF catalyzes the sequential addition of multiple glycerol-phosphate units from this compound to the growing chain, forming the poly(glycerol-phosphate) backbone.[8][9]

-

Modification, Translocation, and Ligation: The completed WTA polymer is then modified with sugars and D-alanine, translocated across the cell membrane by an ABC transporter (TagGH), and finally ligated to the peptidoglycan by enzymes such as TagTUV.[4]

The synthesis of this compound itself is a critical preceding step, catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (TagD or GCT). This enzyme facilitates the reaction between CTP and glycerol-3-phosphate to produce this compound and pyrophosphate.[10]

Signaling Pathways and Logical Relationships

The synthesis of WTAs is tightly coordinated with other cellular processes, most notably peptidoglycan synthesis. Both pathways utilize the same lipid carrier, Und-P, suggesting a point of regulatory intersection.[3] Inhibition of WTA synthesis can lead to defects in cell division and morphology, highlighting this intricate relationship.[11]

Below are diagrams illustrating the key biosynthetic pathways involving this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. facm.ucl.ac.be [facm.ucl.ac.be]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the CDP-glycerol Biosynthesis Pathway in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CDP-glycerol biosynthesis pathway is a critical metabolic route in Bacillus subtilis, providing the essential precursor for the synthesis of wall teichoic acids (WTA). WTA are anionic polymers covalently linked to the peptidoglycan layer of Gram-positive bacteria, playing crucial roles in cell shape determination, division, biofilm formation, and host-pathogen interactions. The integrity of this pathway is therefore vital for bacterial viability and makes its components attractive targets for the development of novel antimicrobial agents. This guide provides a detailed technical overview of the core this compound biosynthesis pathway in Bacillus subtilis, including its key enzymes, relevant quantitative data, detailed experimental protocols, and pathway visualizations.

Core Pathway Overview

The biosynthesis of this compound in Bacillus subtilis is a three-step enzymatic cascade that converts the glycolytic intermediate dihydroxyacetone phosphate (DHAP) into the activated glycerol donor, this compound. This molecule is then utilized by downstream enzymes for the synthesis of the poly(glycerol phosphate) backbone of WTA.

The core enzymes involved in this pathway are:

-

GpsA (Glycerol-3-phosphate dehydrogenase): Catalyzes the reduction of DHAP to glycerol-3-phosphate (G3P).

-

TagD (Glycerol-3-phosphate cytidylyltransferase): Activates G3P by transferring a cytidylyl group from CTP to form this compound.

-

TagB (Glycerophosphotransferase): Initiates the WTA synthesis by transferring the first glycerol phosphate moiety from this compound onto the lipid carrier.

-

TagF (Poly(glycerol phosphate) polymerase): Polymerizes the glycerol phosphate chain using this compound as the donor substrate.

digraph "CDP_Glycerol_Biosynthesis_Pathway" {

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05"];

G3P [label="Glycerol-3-Phosphate\n(G3P)", fillcolor="#FBBC05"];

CDP_Glycerol [label="this compound", fillcolor="#FBBC05"];

WTA_precursor [label="Wall Teichoic Acid\nPrecursor", fillcolor="#34A853"];

DHAP -> G3P [label="GpsA\n(NADH -> NAD+)", color="#EA4335"];

G3P -> CDP_Glycerol [label="TagD\n(CTP -> PPi)", color="#EA4335"];

CDP_Glycerol -> WTA_precursor [label="TagB, TagF", color="#EA4335"];

{rank=same; DHAP; G3P; CDP_Glycerol; WTA_precursor;}

}

Caption: A generalized workflow for in vitro enzyme activity assays.

a) GpsA (Glycerol-3-phosphate dehydrogenase) Spectrophotometric Assay

This assay measures the activity of GpsA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

-

Principle: The reaction catalyzed is: DHAP + NADH + H+ → Glycerol-3-Phosphate + NAD+.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

NADH solution: 10 mM in assay buffer.

-

DHAP solution: 50 mM in assay buffer.

-

Enzyme: Purified GpsA or cell-free extract of B. subtilis.

-

Procedure:

-

In a 1 ml cuvette, mix 950 µl of assay buffer, 20 µl of NADH solution, and 20 µl of enzyme solution.

-

Incubate for 5 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding 10 µl of DHAP solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

b) TagD (Glycerol-3-phosphate cytidylyltransferase) HPLC-Based Assay

This assay quantifies TagD activity by measuring the formation of this compound from CTP and glycerol-3-phosphate using High-Performance Liquid Chromatography (HPLC)[1].

-

Principle: The reaction is: CTP + Glycerol-3-Phosphate → this compound + PPi.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2.

-

CTP solution: 20 mM in assay buffer.

-

Glycerol-3-phosphate solution: 20 mM in assay buffer.

-

Enzyme: Purified TagD.

-

Procedure:

-

Set up a 100 µl reaction containing 50 µl of assay buffer, 10 µl of CTP solution, 10 µl of glycerol-3-phosphate solution, and 20 µl of purified TagD.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µl of ice-cold ethanol and incubating on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC on a C18 column.

-

Separate nucleotides using an isocratic mobile phase of 100 mM potassium phosphate, pH 6.5, with 5 mM tetrabutylammonium bromide as an ion-pairing agent.

-

Monitor the elution of CTP and this compound at 271 nm.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve.

c) TagF (Poly(glycerol phosphate) polymerase) Radioactive Assay

This assay measures the incorporation of radiolabeled glycerol phosphate from CDP-[*C]glycerol into a growing poly(glycerol phosphate) chain[2][3].

-

Principle: The enzyme polymerizes glycerol phosphate units onto an acceptor.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 20 mM MgCl2.

-

CDP-[*C]glycerol (specific activity ~50-60 mCi/mmol).

-

Acceptor: B. subtilis membrane preparation or a synthetic lipid-linked acceptor.

-

Enzyme: Purified TagF.

-

Procedure:

-

Prepare a reaction mixture (50 µl) containing assay buffer, 10 µM CDP-[*C]glycerol, 100 µg of membrane preparation (acceptor), and purified TagF.

-

Incubate at 30°C for various time points (e.g., 10, 20, 30 minutes).

-

Spot the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the discs three times with 10 ml of 1% (w/v) sodium dodecyl sulfate (SDS) to remove unincorporated CDP-[*C]glycerol.

-

Wash twice with distilled water.

-

Dry the filter discs and measure the incorporated radioactivity by liquid scintillation counting.

Metabolite Quantification

Quantifying the intracellular concentrations of pathway intermediates provides insight into the metabolic state and potential bottlenecks.

a) Extraction and Quantification of Glycerol-3-Phosphate (G3P) by GC-MS

This method is adapted from protocols for G3P analysis in biological samples[4][5].

-

Extraction:

-

Rapidly quench a culture of B. subtilis by mixing with an equal volume of ice-cold methanol.

-

Centrifuge the cells at 4°C and wash the pellet with a cold 50% methanol solution.

-

Extract metabolites by resuspending the cell pellet in a chloroform:methanol:water (1:3:1) mixture.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Derivatization and GC-MS Analysis:

-

Dry the supernatant under a stream of nitrogen.

-

Derivatize the dried extract by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 60°C for 30 minutes.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the G3P-TMS derivative based on its retention time and mass spectrum compared to a standard.

-

Quantify using a stable isotope-labeled internal standard.

b) Extraction and Quantification of this compound by LC-MS/MS

This protocol is based on methods for nucleotide analysis in bacterial cells[6][7].

-

Extraction:

-

Follow the same rapid quenching and extraction procedure as for G3P.

-

LC-MS/MS Analysis:

-

Analyze the polar metabolite extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the metabolites on a C18 reverse-phase column using a gradient of an ion-pairing reagent (e.g., tributylamine) in an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Detect this compound using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound.

-

Quantify by comparing the peak area to a standard curve generated with pure this compound.

Genetic Manipulation and Gene Expression Analysis

Genetic manipulation is a powerful tool to study the function of genes in the this compound biosynthesis pathway.

```dot

digraph "Genetic_Manipulation_Workflow" {

rankdir=TB;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

construct [label="Construct Deletion Cassette\n(e.g., antibiotic resistance gene\nflanked by homologous regions)"];

transform [label="Transform Competent\nB. subtilis Cells"];

recombination [label="Homologous Recombination\n(Double Crossover)"];

selection [label="Select for Transformants\n(e.g., antibiotic resistance)"];

verification [label="Verify Gene Knockout\n(PCR, Sequencing)"];

construct -> transform -> recombination -> selection -> verification;

}

References

- 1. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Absolute Quantification of the Cytosolic Proteome of Bacillus subtilis by Data Independent, Parallel Fragmentation in Liquid Chromatography/Mass Spectrometry (LC/MSE) - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CDP-Glycerol in Wall Teichoic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wall teichoic acids (WTAs) are critical anionic polymers in the cell envelope of most Gram-positive bacteria, playing essential roles in cell division, ion homeostasis, virulence, and antibiotic resistance. The biosynthesis of the most common poly(glycerol-phosphate) type of WTA is fundamentally dependent on the activated glycerol donor, Cytidine Diphosphate-Glycerol (CDP-glycerol). This technical guide provides an in-depth examination of the function of this compound, detailing its own biosynthesis and its sequential utilization in the priming and polymerization stages of WTA chain assembly. We will explore the key enzymes involved, present available quantitative data, and outline relevant experimental protocols, offering a comprehensive resource for researchers targeting the WTA biosynthetic pathway for novel antimicrobial drug development.

Introduction to Teichoic Acids and the Role of this compound

Gram-positive bacteria possess a thick, complex cell wall primarily composed of peptidoglycan and teichoic acids (TAs). TAs are divided into two main classes: lipoteichoic acids (LTAs), which are anchored to the cytoplasmic membrane, and wall teichoic acids (WTAs), which are covalently linked to the peptidoglycan layer.[1][2] WTAs contribute significantly to the cell wall's mass and net negative charge.[3]

The most prevalent form of WTA in model organisms like Bacillus subtilis is poly(glycerol-phosphate) [poly(GroP)]. The synthesis of this polymer is a multi-step process that occurs on a lipid carrier at the cytoplasmic membrane before being exported and attached to the peptidoglycan.[2] Central to this entire process is This compound , a nucleotide-activated form of glycerol that serves as the essential donor of sn-glycerol-3-phosphate units for the construction of the WTA backbone.[4][5] Understanding the precise function and enzymatic handling of this compound is therefore critical for elucidating the mechanisms of WTA biosynthesis and for developing targeted inhibitors.

Biosynthesis of the Precursor: this compound

The journey of a glycerol-phosphate moiety into the WTA polymer begins with its activation. This crucial step is catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39), encoded by the tagD gene in B. subtilis.[6]

This enzyme facilitates the reaction between CTP (cytidine triphosphate) and sn-glycerol-3-phosphate to produce this compound and pyrophosphate. This reaction is the sole pathway for generating the CDP-activated glycerol donor required for the subsequent steps of WTA synthesis.

Function of this compound in WTA Assembly

This compound is utilized at two distinct and essential stages in the synthesis of poly(glycerol-phosphate) WTA, which occurs on an undecaprenyl-phosphate (C₅₅-P) lipid carrier.

Priming the Linkage Unit

After the initial steps of linkage unit synthesis, where TagO and TagA sequentially add GlcNAc and ManNAc to the C₅₅-P carrier, the resulting intermediate, ManNAc-GlcNAc-PP-C₅₅, must be primed for polymerization.[7] This priming step is catalyzed by TagB (a glycerol-phosphate transferase), which transfers a single glycerol-phosphate unit from this compound to the C4 hydroxyl of the ManNAc residue.[7] This creates the complete linkage unit, now ready to accept the main polymer chain.

Polymerization of the Poly(Glycerol-Phosphate) Chain

The core function of this compound is to serve as the monomeric substrate for the main chain elongation. This process is catalyzed by the poly(glycerol-phosphate) polymerase TagF (this compound:poly(glycerophosphate) glycerophosphotransferase, EC 2.7.8.12).[5][8][9]

TagF is a monotopic membrane protein that repeatedly transfers sn-glycerol-3-phosphate units from this compound onto the growing polymer chain anchored to the linkage unit.[10][11] This sequential addition results in a long poly(GroP) chain, typically 40-60 units in length.[2] With each transfer, CMP (cytidine monophosphate) is released.[12] Kinetic studies have shown that the TagF polymerase from B. subtilis operates via a sequential Bi Bi mechanism, where both the acceptor lipid and this compound must bind to the enzyme before the products are released.[4][13]

Data Presentation

Quantitative analysis of the enzymes utilizing this compound is crucial for inhibitor design and mechanistic studies. The following tables summarize available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters for Glycerol-3-Phosphate Cytidylyltransferase (GCT/TagD)

| Organism | Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Enterococcus faecalis | CTP | 2.42 | 1.51 | 0.62 |

| Glycerol-3-Phosphate | 4.03 | 1.51 | 0.37 | |

| Listeria monocytogenes | CTP | 1.52 | 4.15 | 2.73 |

| Glycerol-3-Phosphate | 6.56 | 4.15 | 0.63 |

Data sourced from Comparative kinetic analysis of glycerol 3-phosphate cytidylyltransferase from Enterococcus faecalis and Listeria monocytogenes.

Table 2: Kinetic Parameters for Poly(Glycerol-Phosphate) Polymerase (TagF)

| Organism | Substrate | Apparent Km (µM) | Apparent Turnover (s⁻¹) |

|---|---|---|---|

| Bacillus subtilis 168 | Lipid ϕ analog* | 2.6 ± 0.2 | 27 |

Data is for a synthetic soluble analog of the natural lipid acceptor, not the lipid itself. Data sourced from The Wall Teichoic Acid Polymerase TagF Is Non-processive in Vitro and Amenable to Study Using Steady State Kinetic Analysis.[13]

Experimental Protocols

Detailed below are generalized protocols for the enzymatic synthesis of radiolabeled this compound and for an in vitro WTA polymerization assay. These are based on methodologies described in the literature.[13][14][15]

Enzymatic Synthesis of Radiolabeled this compound

This protocol allows for the production of this compound labeled in the glycerol moiety, which is essential for tracking its incorporation into WTA polymers.

Materials:

-

sn-[¹⁴C]Glycerol-3-phosphate or [³H]Glycerol-3-phosphate

-

CTP (Cytidine triphosphate)

-

Purified recombinant Glycerol-3-phosphate Cytidylyltransferase (GCT/TagD)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Inorganic pyrophosphatase (optional, to drive the reaction to completion)

-

Method for purification (e.g., Anion-exchange chromatography like HPLC)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Reaction Buffer

-

Radiolabeled sn-Glycerol-3-phosphate (to desired final concentration, e.g., 1-5 mM)

-

CTP (in slight molar excess to glycerol-3-phosphate)

-

MgCl₂ (essential cofactor)

-

Inorganic pyrophosphatase (e.g., 1-2 units)

-

-

Initiate the reaction by adding purified GCT/TagD enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.

-

Monitor reaction progress by taking aliquots and analyzing via TLC or HPLC.

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 min) or addition of ethanol.

-

Centrifuge to pellet the denatured enzyme.

-

Purify the resulting radiolabeled this compound from the supernatant using an appropriate chromatography method (e.g., HPLC on an anion-exchange column).

-

Determine the concentration and specific activity of the purified product via UV absorbance and liquid scintillation counting.

In Vitro WTA Polymerization Assay

This assay measures the activity of the TagF polymerase by quantifying the incorporation of radiolabeled glycerol-phosphate from this compound into a growing polymer chain on a lipid acceptor.

Materials:

-

Radiolabeled [¹⁴C]this compound or [³H]this compound

-

Membrane vesicles from a suitable bacterial strain (e.g., B. subtilis) or purified lipid acceptor analog.

-

Purified recombinant TagF polymerase.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Quenching solution (e.g., 1% SDS or organic solvent like butanol).

-

Filtration apparatus with glass fiber filters or HPLC system for product analysis.

Procedure:

-

Prepare the reaction mixture in the Assay Buffer containing MgCl₂ and DTT.

-

Add the acceptor substrate. This can be in the form of inverted membrane vesicles containing the native lipid-linked intermediates or a purified, synthetic lipid analog.[13]

-

Add the purified TagF enzyme.

-

Initiate the polymerization reaction by adding the radiolabeled this compound.

-

Incubate at 37°C. Take time-point aliquots (e.g., at 0, 5, 10, 20, 30 minutes) and stop the reaction in the aliquot with the quenching solution.

-

Analysis Method A (Filtration):

-

Spot the quenched reaction mix onto a glass fiber filter.

-

Wash the filter extensively with a suitable buffer (e.g., 5% trichloroacetic acid) to remove unincorporated this compound.

-

Dry the filter and measure the retained radioactivity (representing the polymer) using liquid scintillation counting.

-

-

Analysis Method B (HPLC):

-

For assays using soluble lipid analogs, separate the reaction products (elongated lipid acceptors) from the substrates using reverse-phase HPLC.[13]

-

Quantify the amount of radiolabeled product by collecting fractions and performing scintillation counting or by using an in-line radioactivity detector.

-

-

Calculate the rate of glycerol-phosphate incorporation based on the specific activity of the this compound substrate.

Conclusion

This compound is the indispensable activated precursor for poly(glycerol-phosphate) wall teichoic acid biosynthesis in many Gram-positive bacteria. Its synthesis by TagD and subsequent utilization by TagB for priming and TagF for polymerization represent critical, highly coordinated steps in the construction of this essential cell wall polymer. The enzymes that bind and process this compound are validated and attractive targets for novel antibacterial agents. The data and methodologies presented in this guide offer a foundational resource for researchers aiming to further dissect this pathway and develop inhibitors that disrupt the vital function of this compound in bacterial cell wall synthesis.

References

- 1. In vitro reconstitution of two essential steps in wall teichoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound glycerophosphotransferase - Wikipedia [en.wikipedia.org]

- 9. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the bacterial teichoic acid polymerase TagF provides insights into membrane association and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Analysis of the tagF Gene, Encoding this compound:Poly(glycerophosphate) Glycerophosphotransferase of Staphylococcus epidermidis ATCC 14990 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound glycerophosphotransferase activity Gene Ontology Term (GO:0047355) [informatics.jax.org]

- 13. The Wall Teichoic Acid Polymerase TagF Is Non-processive in Vitro and Amenable to Study Using Steady State Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic synthesis of [3H]Cytidine 5'-diphospho-1, 2-diacyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CDP-Glycerol in Phospholipid Synthesis: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathways, enzymatic processes, and experimental methodologies surrounding CDP-glycerol and its function as a key precursor in the biosynthesis of essential phospholipids.

Introduction

Cytidine diphosphate-glycerol (this compound) is a critical nucleotide-activated intermediate in the cellular synthesis of a variety of essential glycerophospholipids. This high-energy molecule serves as a donor of a glycerol-phosphate moiety in several key enzymatic reactions, playing a pivotal role in the biosynthesis of phosphatidylglycerol (PG) and cardiolipin (CL), phospholipids vital for membrane integrity and function in both prokaryotic and eukaryotic organisms. Furthermore, in many Gram-positive bacteria, this compound is an indispensable precursor for the synthesis of teichoic acids, which are integral components of the cell wall. This technical guide provides a comprehensive overview of the synthesis and utilization of this compound, with a focus on its role in phospholipid biosynthesis, tailored for researchers, scientists, and drug development professionals.

This compound Biosynthesis and Utilization Pathways

The synthesis of this compound is a fundamental step that channels glycerol-3-phosphate into various biosynthetic pathways. The core reaction is catalyzed by the enzyme CTP:glycerol-3-phosphate cytidylyltransferase (GCT), which facilitates the transfer of a cytidylyl group from CTP to glycerol-3-phosphate, yielding this compound and pyrophosphate.

Phosphatidylglycerol (PG) and Cardiolipin (CL) Synthesis

In both bacteria and eukaryotes, CDP-diacylglycerol (CDP-DAG) is a central precursor for the synthesis of anionic phospholipids.[1] CDP-DAG is formed from phosphatidic acid (PA) and CTP by the action of CDP-diacylglycerol synthase (CDS).[1] Subsequently, phosphatidylglycerol phosphate synthase (PGP synthase) catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP) and CMP.[2] A specific phosphatase then dephosphorylates PGP to yield phosphatidylglycerol (PG).

Cardiolipin, a dimeric phospholipid crucial for mitochondrial function in eukaryotes, is synthesized from PG.[3] In eukaryotes, cardiolipin synthase utilizes a molecule of PG and another molecule of CDP-DAG to produce cardiolipin.[3] In contrast, the primary mechanism for cardiolipin synthesis in bacteria like E. coli involves the condensation of two molecules of phosphatidylglycerol, with the elimination of one molecule of glycerol.[4]

dot

Caption: Eukaryotic pathway for PG and CL synthesis from CDP-DAG.

Teichoic Acid Synthesis in Gram-Positive Bacteria

In Gram-positive bacteria, this compound is a direct precursor for the synthesis of poly(glycerol phosphate) teichoic acids. These polymers are crucial for cell wall integrity, ion homeostasis, and pathogenesis. The synthesis is initiated by the transfer of a glycerol-phosphate unit from this compound to a lipid carrier, a process catalyzed by a series of enzymes including TagO, TagA, and TagB.[5] This is followed by the polymerization of glycerol-phosphate units from this compound by polymerases like TagF.[6][7]

dot

Caption: Simplified workflow for wall teichoic acid biosynthesis.

Quantitative Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes involved in the synthesis of CDP-diacylglycerol.

| Enzyme | Organism/Isoform | Substrate | Km | Vmax | Reference |

| CDP-Diacylglycerol Synthase (CDS) | Human CDS1 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | - | 3.3 ± 0.3 µmol/min/mg | [8] |

| Human CDS1 | 1-stearoyl-2-linoleoyl-PA (SLPA) | - | 3.6 ± 0.1 µmol/min/mg | [8] | |

| Human CDS2 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | - | 9.3 ± 0.4 µmol/min/mg | [8] | |

| Human CDS2 | 1-stearoyl-2-linoleoyl-PA (SLPA) | - | 3.5 ± 0.1 µmol/min/mg | [8] |

Note: Further kinetic data for other enzymes can be found in the cited literature.

Phospholipid Composition of Membranes

The relative abundance of phospholipids varies significantly between different organisms and cellular compartments.

Table 2.1: Phospholipid Composition of Bacterial Membranes

| Organism | Growth Phase | Phosphatidylethanolamine (PE) (%) | Phosphatidylglycerol (PG) (%) | Cardiolipin (CL) (%) | Other (%) | Reference |

| Escherichia coli | - | 75 | 20 | 5 | - | [9] |

| Staphylococcus aureus U-71 | - | - | 80 | 5 | 15 (Lysyl-PG) | [9] |

| Staphylococcus aureus 209P | Log Phase | - | 79 | 4 | 17 (Lysyl-PG) | [9] |

| Staphylococcus aureus 209P | Stationary Phase | - | 66 | 14 | 20 (Lysyl-PG) | [9] |

Table 2.2: Phospholipid Composition of Eukaryotic Mitochondrial Membranes

| Membrane | Organism/Tissue | Phosphatidylcholine (PC) (%) | Phosphatidylethanolamine (PE) (%) | Phosphatidylinositol (PI) (%) | Cardiolipin (CL) (%) | Other (%) | Reference |

| Outer Membrane (MOM) | Rat Liver | 46-55 | 28-33 | 9-13 | 1-6 | ~2 (PS) | [7] |

| Inner Membrane (MIM) | Rat Liver | ~40 | 25-40 | ~16 | 10-23 | - | [7] |

| Inner Membrane (IMM) | Yeast | ~40 | ~35 | ~10 | ~15 | - | [10] |

Experimental Protocols

Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

Glycerol-3-phosphate dehydrogenase is a key enzyme in the synthesis of the precursor glycerol-3-phosphate. Its activity can be measured spectrophotometrically.

Principle: The activity of GPDH is determined by monitoring the rate of NADH oxidation to NAD+ in the presence of dihydroxyacetone phosphate (DHAP). The decrease in absorbance at 340 nm is proportional to the GPDH activity.[11][12]

Reagents:

-

Homogenization Buffer: Specific composition may vary, but typically contains a buffering agent (e.g., Tris-HCl), and stabilizing agents.

-

Assay Buffer: e.g., 100 mM Bicine-NaOH, pH 9.0.[13]

-

Substrate Solution: Dihydroxyacetone phosphate (DHAP).

-

Cofactor Solution: NADH.

-

GPDH Positive Control: Commercially available or purified enzyme.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in homogenization buffer. Centrifuge to remove insoluble material. The supernatant is used for the assay.[11]

-

Reaction Mixture: Prepare a working reagent mix containing assay buffer, DHAP, and NADH.[12]

-

Assay:

-

Calculation: Calculate the rate of change in absorbance per minute (ΔOD340nm/min). One unit of GPDH activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.[12][13]

Assay for CDP-Diacylglycerol Synthase (CDS) Activity

Principle: CDS activity is measured by quantifying the formation of radiolabeled CDP-diacylglycerol from radiolabeled CTP and phosphatidic acid (PA).

Reagents:

-

Assay Buffer: e.g., 50 mM HEPES-NaOH (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Substrate Micelles: Prepare mixed micelles containing phosphatidic acid (PA) and a detergent like Triton X-100.

-

Radiolabeled Substrate: [α-³²P]CTP or [³H]CTP.

-

Stop Solution: e.g., Chloroform/Methanol (2:1, v/v).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate micelles, and the enzyme source (e.g., cell lysate or purified protein).

-

Initiation: Start the reaction by adding the radiolabeled CTP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination and Extraction: Stop the reaction by adding the stop solution. Vortex and centrifuge to separate the phases. The lipid phase (bottom layer) will contain the CDP-diacylglycerol product.

-

Analysis: Spot the lipid extract onto a silica gel thin-layer chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

-

Quantification: Visualize the radiolabeled CDP-diacylglycerol spot by autoradiography or phosphorimaging and quantify the radioactivity using scintillation counting.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: this compound can be separated from other nucleotides and related compounds by reverse-phase HPLC and quantified by UV detection.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A C18 reverse-phase column is commonly used.

Mobile Phase:

-

A typical mobile phase could be a gradient of a buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient will depend on the specific column and separation requirements.

Procedure:

-

Sample Preparation: Extract the nucleotides from the cell or tissue sample, for example, using a perchloric acid extraction method followed by neutralization.

-

Injection: Inject the prepared sample onto the HPLC column.

-

Elution and Detection: Elute the compounds with the defined mobile phase gradient. Monitor the absorbance at a wavelength where cytidine compounds have a strong absorbance, typically around 271 nm.

-

Quantification: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

Conclusion

This compound stands as a linchpin in the biosynthesis of crucial phospholipids and, in many bacteria, cell wall components. A thorough understanding of the enzymatic pathways that synthesize and utilize this activated precursor is fundamental for research in membrane biology, microbiology, and drug development. The experimental protocols and quantitative data presented in this guide offer a robust framework for scientists to investigate these processes, paving the way for new discoveries and potential therapeutic interventions targeting these essential metabolic routes.

References

- 1. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The critical role of cardiolipin in metazoan differentiation, development, and maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the Enzymatic Synthesis of Cardiolipin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. opm.phar.umich.edu [opm.phar.umich.edu]

- 8. Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phospholipid membrane compositions of bacterial cells, cancer cell lines and biological samples from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sciencellonline.com [sciencellonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nipro.co.jp [nipro.co.jp]

- 14. takara.co.kr [takara.co.kr]

An In-depth Technical Guide to the Discovery and Characterization of CDP-Glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, characterization, and biological significance of cytidine diphosphate glycerol (CDP-glycerol). It details the enzymatic pathways for its synthesis in bacteria and mammals, its crucial role as a precursor in the formation of cell wall components, and the experimental methodologies used for its study.

Introduction to this compound

Cytidine diphosphate glycerol (this compound) is a nucleotide-activated form of glycerol, positioning it as a key building block in various biosynthetic pathways. Structurally, it consists of a glycerol molecule linked to the diphosphate group of cytidine diphosphate (CDP). Its primary recognized role is as the donor of glycerol-phosphate units in the synthesis of poly(glycerol-phosphate) teichoic acids, which are major components of the cell wall in many Gram-positive bacteria.[1] More recently, its synthesis and function in mammals have also been elucidated, highlighting its broader biological importance.

Biosynthesis of this compound

The synthesis of this compound is primarily catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (GCT), also known as TagD in the context of teichoic acid synthesis. This enzyme facilitates the reaction between cytidine triphosphate (CTP) and sn-glycerol-3-phosphate to produce this compound and pyrophosphate.[2]

Bacterial this compound Synthesis

In Gram-positive bacteria, the synthesis of this compound is the initial committed step for the production of wall teichoic acids. The key enzyme, GCT (TagD), is a cytosolic protein.

Caption: Bacterial synthesis of this compound from CTP and sn-glycerol-3-phosphate, catalyzed by GCT (TagD).

Mammalian this compound Synthesis

In mammals, the synthesis of this compound is carried out by the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[3] This enzyme primarily synthesizes CDP-ethanolamine for phospholipid biosynthesis but also exhibits activity towards glycerol-3-phosphate.[3]

Caption: Mammalian synthesis of this compound from CTP and glycerol-3-phosphate, catalyzed by PCYT2.

Role of this compound in Teichoic Acid Biosynthesis

This compound is the essential precursor for the polymerization of the poly(glycerol-phosphate) backbone of wall teichoic acids (WTAs) in bacteria like Bacillus subtilis and Staphylococcus aureus.[4] The polymerization is carried out by the TagF polymerase, which sequentially transfers glycerol-phosphate units from this compound to a growing chain anchored to a linkage unit on a lipid carrier in the cell membrane.

Caption: Workflow for the in vitro synthesis and analysis of poly(glycerol-phosphate) teichoic acid.

The CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae

A distinct pathway for the synthesis of CDP-2-glycerol has been characterized in Streptococcus pneumoniae, where it is a component of the capsular polysaccharide.[5][6] This pathway involves three enzymes: Gtp1, Gtp3, and Gtp2.

-

Gtp1: A reductase that converts 1,3-dihydroxyacetone to glycerol.[5]

-

Gtp3: A glycerol-2-phosphotransferase that phosphorylates glycerol to glycerol-2-phosphate.[5]

-

Gtp2: A glycerol-2-phosphate cytidylyltransferase that reacts glycerol-2-phosphate with CTP to form CDP-2-glycerol.[5]

Caption: Biosynthetic pathway of CDP-2-glycerol in Streptococcus pneumoniae.

Quantitative Data

Table 1: Kinetic Parameters of Glycerol-3-Phosphate Cytidylyltransferases (GCT/TagD)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Enterococcus faecalis | CTP | 2.42 | 1.51 | 0.62 | [7][8] |

| sn-Glycerol-3-Phosphate | 4.03 | 1.51 | 0.37 | [7][8] | |

| Listeria monocytogenes | CTP | 1.52 | 4.15 | 2.73 | [7][8] |

| sn-Glycerol-3-Phosphate | 6.56 | 4.15 | 0.63 | [7][8] |

Table 2: Kinetic Parameters of Enzymes in the CDP-2-Glycerol Pathway of S. pneumoniae

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat/Km (mM-1min-1) | Reference |

| Gtp1 | 1,3-Dihydroxyacetone | 0.15 ± 0.01 | 3.61 ± 0.07 | 10.7 | [5] |

| Glyceraldehyde | 0.44 ± 0.02 | 4.29 ± 0.08 | 4.3 | [5] | |

| NADH | 0.54 ± 0.04 | 4.60 ± 0.14 | 3.7 | [5] | |

| NADPH | 1.83 ± 0.09 | 4.54 ± 0.12 | 1.1 | [5] | |

| Gtp2 | CTP | 0.43 ± 0.02 | 5.08 ± 0.09 | 5037.53 | [5] |

| dCTP | 1.13 ± 0.06 | 0.36 ± 0.01 | 137.73 | [5] | |

| Glycerol-2-Phosphate | 1.25 ± 0.06 | 0.84 ± 0.02 | 288.98 | [5] | |

| Glycerol-1-Phosphate | 4.11 ± 0.22 | 0.44 ± 0.01 | 46.24 | [5] |

Experimental Protocols

Expression and Purification of Recombinant GCT (TagD)

-

Gene Cloning: The tagD gene is amplified from the genomic DNA of the source organism (e.g., E. faecalis) by PCR. The PCR product is then cloned into an expression vector, such as pET-28a, which provides an N-terminal His6-tag.

-

Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 1 mM final concentration), and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell debris is removed by centrifugation.

-

Affinity Chromatography: The supernatant containing the His-tagged GCT is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The His-tagged GCT is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing pure GCT are pooled and may be further purified by size-exclusion chromatography if necessary. The protein concentration is determined using a standard method like the Bradford assay.

Assay for GCT (TagD) Activity

This protocol describes a coupled spectrophotometric assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

20 mM MgCl2

-

1 U/mL inorganic pyrophosphatase

-

1 U/mL nucleoside diphosphate kinase

-

1 mM phosphoenolpyruvate

-

0.2 mM NADH

-

10 U/mL lactate dehydrogenase

-

10 U/mL pyruvate kinase

-

Varying concentrations of CTP and sn-glycerol-3-phosphate

-

-

Initiation: The reaction is initiated by the addition of purified GCT enzyme.

-

Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 37°C).

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Enzymatic Synthesis and Purification of this compound

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.5

-

20 mM MgCl2

-

10 mM CTP

-

15 mM sn-glycerol-3-phosphate

-

1 U/mL inorganic pyrophosphatase

-

Purified GCT (TagD) enzyme (e.g., 0.1 mg/mL)

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC.

-

Purification:

-

The reaction is terminated by the addition of perchloric acid to a final concentration of 5%, followed by incubation on ice for 10 minutes.

-

The precipitate is removed by centrifugation.

-

The supernatant is neutralized with KOH.

-

The this compound in the supernatant is purified by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of a salt solution (e.g., triethylammonium bicarbonate).

-

Fractions are analyzed by UV absorbance at 271 nm and/or mass spectrometry. Fractions containing pure this compound are pooled and lyophilized.

-

Extraction and Quantification of this compound from Bacterial Cells by LC-MS/MS

-

Cell Culture and Quenching: Grow bacterial cells to the desired growth phase. Rapidly quench metabolism by mixing the cell culture with cold methanol (e.g., -40°C) to a final concentration of 60-80%.

-

Cell Pelleting: Harvest the quenched cells by centrifugation at a low temperature.

-

Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Perform multiple freeze-thaw cycles to ensure complete cell lysis and extraction of metabolites.

-

Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is collected and lyophilized. The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a suitable HPLC column (e.g., a HILIC column for polar compounds) with an appropriate mobile phase gradient.

-

Mass Spectrometry: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored.

-

Quantification: Use a standard curve generated with pure this compound to quantify its concentration in the cell extracts. An internal standard (e.g., a stable isotope-labeled this compound) can be used for improved accuracy.

-

References

- 1. Use of this compound as an alternate acceptor for the teichoic acid polymerase reveals that membrane association regulates polymer length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new tool for cloning and gene expression in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In vitro synthesis of the unit that links teichoic acid to peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and expression of pneumococcal genes in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. opus.govst.edu [opus.govst.edu]

- 8. In vitro synthesis of the unit that links teichoic acid to peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of CDP-Glycerol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of Cytidine Diphosphate (CDP)-Glycerol from Cytidine Triphosphate (CTP) and glycerol-3-phosphate. This document details the core enzymatic reaction, provides quantitative data, outlines experimental protocols, and illustrates key pathways and workflows.

Introduction

Cytidine Diphosphate (CDP)-glycerol is a critical nucleotide-activated sugar intermediate in the biosynthesis of essential cell wall components in Gram-positive bacteria, most notably teichoic acids. The enzymatic synthesis of CDP-glycerol from CTP and glycerol-3-phosphate is a key reaction in this pathway, catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (GCT), also known as this compound pyrophosphorylase. Understanding and harnessing this enzymatic process is of significant interest for the development of novel antibacterial agents and for the in vitro synthesis of bacterial antigens for vaccine development. This guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on the underlying biochemistry, quantitative parameters, and detailed experimental methodologies.

The Core Enzymatic Reaction

The synthesis of this compound is a reversible reaction catalyzed by glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39). The enzyme facilitates the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to glycerol-3-phosphate, releasing pyrophosphate (PPi) in the process.[1]

Reaction: CTP + sn-glycerol 3-phosphate ⇌ this compound + Diphosphate

This enzyme is a key player in the glycerophospholipid metabolism pathway.[1] The reaction mechanism for the GCT from Bacillus subtilis has been proposed to be a rapid equilibrium random order mechanism.[2] For catalysis, the enzyme requires a divalent cation, with Mg2+, Mn2+, Co2+, or Fe2+ being effective.[2]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of glycerol-3-phosphate cytidylyltransferase have been characterized in several bacterial species. A summary of these quantitative data is presented in the table below, providing a basis for comparison and for the design of synthesis strategies.

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH |

| Bacillus subtilis | CTP | 3.85[2] | 185[2] | - | - | 6.5 - 9.5[2] |

| glycerol-3-phosphate | 3.23[2] | 185[2] | - | - | ||

| Enterococcus faecalis | CTP | 2.42[3] | - | 1.51[3] | 0.62[3] | - |

| glycerol-3-phosphate | 4.03[3] | - | 1.51[3] | 0.37[3] | ||

| Listeria monocytogenes | CTP | 1.52[3] | - | 4.15[3] | 2.73[3] | - |

| glycerol-3-phosphate | 6.56[3] | - | 4.15[3] | 0.63[3] |

Note: "units/mg" refers to the specific activity of the enzyme. "-" indicates data not available in the cited sources.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a clear understanding of the synthesis process. The following diagrams, generated using the DOT language, illustrate the core enzymatic reaction, a multi-enzyme cascade for this compound synthesis, and a general experimental workflow.

Caption: The core enzymatic synthesis of this compound from CTP and glycerol-3-phosphate.

Caption: A multi-enzyme cascade for the synthesis of this compound from inexpensive substrates.

Caption: A generalized experimental workflow for the enzymatic synthesis and analysis of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in the synthesis and analysis of this compound.

Recombinant Enzyme Expression and Purification

The gene encoding for glycerol-3-phosphate cytidylyltransferase (GCT) from the desired organism (e.g., Bacillus subtilis) is cloned into an appropriate expression vector and transformed into a suitable host, typically E. coli.[2]

Protocol Overview:

-

Expression: The transformed E. coli cells are cultured to a suitable optical density, and protein expression is induced (e.g., with IPTG for T7 promoter-based systems).[2]

-

Cell Lysis: The cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Purification: The GCT enzyme is purified from the cell lysate using a combination of chromatographic techniques. A common strategy involves:

-

Immobilized Metal Affinity Chromatography (IMAC): If the protein is expressed with a His-tag, IMAC is a highly effective first purification step.[4]

-

Ion-Exchange Chromatography (IEX): Further purification can be achieved using anion or cation exchange chromatography, depending on the isoelectric point of the enzyme.[2]

-

Gel Filtration Chromatography: This step is used to separate the enzyme based on size and can also serve as a buffer exchange step.[2]

-

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

Enzymatic Synthesis of this compound

The enzymatic reaction is typically carried out in a buffered solution containing the purified GCT enzyme, substrates, and a divalent cation.

Reaction Mixture Components:

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.5 - 8.5.

-

Divalent Cation: e.g., 10 mM MgCl2.[2]

-

Substrates: CTP and glycerol-3-phosphate at desired concentrations (e.g., in the mM range).[2]

-

Purified GCT enzyme: The concentration of the enzyme will depend on its specific activity and the desired reaction rate.

Procedure:

-

The reaction components (buffer, MgCl2, and substrates) are mixed in a reaction vessel.

-

The reaction is initiated by the addition of the purified GCT enzyme.

-

The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific period.

-

The reaction is terminated, for example, by adding a quenching agent like EDTA (to chelate Mg2+) or by heat inactivation.

Analysis of this compound Synthesis

The product of the enzymatic reaction, this compound, can be detected and quantified using high-performance liquid chromatography (HPLC) based methods.

High-Performance Anion-Exchange Chromatography (HPAEC) with UV Detection:

-

Principle: This method separates the negatively charged nucleotides (CTP, CDP, CMP) and this compound based on their interaction with an anion-exchange column.

-

Mobile Phase: A gradient of a high-salt buffer (e.g., NaCl or sodium acetate) is typically used for elution.

-

Detection: The eluting compounds are detected by their absorbance in the UV range (typically around 260-280 nm).[4]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the product to a standard curve generated with known concentrations of this compound.

Alternative HPLC Methods: Reverse-phase HPLC with a suitable column (e.g., C18) can also be used for the analysis of the reaction mixture. The mobile phase would typically consist of an aqueous buffer with an organic modifier like acetonitrile or methanol.

Multi-Enzyme Cascade for this compound Synthesis

A cell-free multi-enzyme cascade has been developed for the synthesis of this compound from more economical starting materials like cytidine and glycerol.[4] This system utilizes a series of enzymes to convert the initial substrates into the final product, often incorporating an ATP regeneration system to improve efficiency and reduce costs. A notable example achieved an 89% substrate conversion yield with respect to cytidine.[4][5]

Key Enzymes in a Potential Cascade:

-

Uridine Kinase (UDK): Phosphorylates cytidine to CMP.

-

Uridylate Kinase (URA6): Converts CMP to CDP.

-

Polyphosphate Kinase 3 (PPK3): Utilizes polyphosphate to regenerate ATP, which in turn phosphorylates CDP to CTP.

-

Glycerol Kinase (glpK): Phosphorylates glycerol to glycerol-3-phosphate.

-

Glycerol-3-phosphate Cytidylyltransferase (tagD/GCT): Catalyzes the final step to produce this compound.

This cascade approach offers a promising alternative to single-enzyme synthesis, particularly for larger-scale production.

Conclusion

The enzymatic synthesis of this compound from CTP and glycerol-3-phosphate is a well-characterized reaction that is fundamental to bacterial cell wall biosynthesis. This guide has provided a detailed overview of the core enzymatic process, including quantitative kinetic data for key enzymes, visual representations of the reaction and experimental workflows, and a summary of essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further research into the inhibition of this pathway for antimicrobial strategies and the efficient production of this compound for various biotechnological applications.

References

- 1. Glycerol-3-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 2. Expression, purification, and characterization of CTP:glycerol-3-phosphate cytidylyltransferase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Comparative kinetic analysis of glycerol 3-phosphate cytidylyltransfer" by Ashley N. Merici and Jon A. Friesen [ir.library.illinoisstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

An In-Depth Technical Guide to CDP-Glycerol: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine diphosphate glycerol (CDP-glycerol) is a pivotal nucleotide-activated sugar alcohol integral to the biosynthesis of key bacterial cell wall components. As an essential precursor for the formation of teichoic acids in Gram-positive bacteria, it represents a significant target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and analysis are presented, alongside signaling pathway diagrams to facilitate a deeper understanding of its metabolic context.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₂₁N₃O₁₃P₂, is composed of a cytidine monophosphate (CMP) moiety linked via a phosphodiester bond to a glycerol molecule. The stereochemistry of the glycerol component is crucial for its biological activity.

Quantitative Data

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N₃O₁₃P₂ | - |

| Molecular Weight | 477.26 g/mol | [1] |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | [1] |

| CAS Number | 6665-99-2 | - |

| pKa (Predicted) | 1.13 ± 0.50 | - |

| Density (Predicted) | 2.13 ± 0.1 g/cm³ | - |

| Solubility | Slightly soluble in water. Solubility in organic solvents is generally low. | - |

| Storage Temperature | -20°C | - |

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.2.1. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cytosine base, the ribose sugar, and the glycerol moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cytosine ring, the ribose sugar, and the glycerol backbone.

-

³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the presence and chemical environment of the diphosphate bridge.

1.2.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. Common fragments include the loss of the glycerol phosphate moiety, the cleavage of the pyrophosphate bond, and the fragmentation of the cytidine group.

Biological Significance: Role in Teichoic Acid Biosynthesis

This compound is a fundamental building block in the biosynthesis of two types of teichoic acids in Gram-positive bacteria: wall teichoic acid (WTA) and lipoteichoic acid (LTA). These anionic polymers are crucial for maintaining cell wall integrity, ion homeostasis, and pathogenesis, making their biosynthetic pathways attractive targets for novel antibiotics.

Wall Teichoic Acid (WTA) Biosynthesis

The synthesis of WTA is a multi-step process that occurs on the cytoplasmic face of the cell membrane. This compound serves as the donor of glycerol-3-phosphate units, which are polymerized to form the poly(glycerol phosphate) backbone of WTA.

Lipoteichoic Acid (LTA) Biosynthesis

In the biosynthesis of Type I LTA, this compound is not the direct donor of glycerol phosphate units to the growing polymer chain. Instead, phosphatidylglycerol serves this role. However, the synthesis of phosphatidylglycerol itself is dependent on CDP-diacylglycerol, a related nucleotide-activated lipid.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and quantitative analysis of this compound.

Enzymatic Synthesis of this compound

A multi-enzyme cascade reaction is an efficient method for the synthesis of this compound from readily available starting materials. This protocol utilizes a series of purified enzymes to convert cytidine and glycerol into the final product.

Materials:

-

Cytidine

-

Glycerol

-

ATP (Adenosine triphosphate)

-

Polyphosphate

-

MgCl₂

-

Tris-HCl buffer (pH 8.5)

-

Uridine kinase (UDK)

-

Uridylate kinase (URA6)

-

CTP synthase (CTPS)

-

Glycerol kinase (GlpK)

-

This compound synthase (TagD)

-

Polyphosphate kinase (PPK)

-

Inorganic pyrophosphatase (PPA)

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, cytidine, glycerol, ATP, and polyphosphate.

-

Add the purified enzymes (UDK, URA6, CTPS, GlpK, TagD, PPK, and PPA) to the reaction mixture.

-

Incubate the reaction at 37°C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-UV.

-

Once the reaction is complete, terminate it by heat inactivation of the enzymes or by adding a quenching solution.

Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification of nucleotides like this compound. Anion-exchange or reverse-phase chromatography can be employed.

Materials:

-

Crude this compound solution

-

HPLC system with a UV detector

-

Anion-exchange or C18 reverse-phase column

-

Mobile phase A (e.g., ammonium acetate buffer)

-

Mobile phase B (e.g., ammonium acetate buffer with acetonitrile)

Protocol:

-

Equilibrate the HPLC column with the starting mobile phase conditions.

-

Inject the crude this compound sample onto the column.

-

Elute the compounds using a gradient of mobile phase B.

-

Monitor the elution profile at a suitable wavelength (e.g., 271 nm for the cytidine base).

-

Collect the fractions corresponding to the this compound peak.

-

Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Analysis of this compound by HPLC-UV

The concentration of this compound can be accurately determined using HPLC with UV detection by comparing the peak area of the sample to a standard curve of known concentrations.

Materials:

-

Purified this compound sample

-

This compound standard of known concentration

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., isocratic mixture of buffer and organic solvent)

Protocol:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject each standard solution into the HPLC and record the peak area at the characteristic absorbance wavelength.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the unknown this compound sample into the HPLC and determine its peak area.

-

Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve.

Conclusion

This compound is a molecule of significant interest in the fields of microbiology and drug development. Its central role in the biosynthesis of essential bacterial cell wall components makes it a prime target for the development of new antibacterial therapies. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers working on the synthesis, analysis, and biological investigation of this important nucleotide-activated sugar. Further research into the precise physical properties and the development of efficient chemical synthesis routes will undoubtedly contribute to advancing our understanding and utilization of this compound.

References

CDP-Glycerol Metabolism in Gram-Positive Bacteria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine diphosphate-glycerol (CDP-glycerol) is a critical activated nucleotide sugar that serves as a key precursor in the biosynthesis of essential cell wall components in Gram-positive bacteria, most notably teichoic acids. The metabolic pathway responsible for its synthesis and subsequent utilization represents a vital nexus in bacterial physiology, directly impacting cell wall integrity, virulence, and antibiotic resistance. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, presenting quantitative data on key enzymatic reactions, detailed experimental protocols for pathway analysis, and visualizations of the central metabolic and regulatory pathways. A thorough understanding of this pathway is paramount for the development of novel antimicrobial strategies targeting the Gram-positive cell envelope.

Introduction

The cell wall of Gram-positive bacteria is a complex and dynamic structure, with teichoic acids (TAs) being one of its major anionic polymers. TAs are crucial for maintaining cell shape, regulating cell division, and mediating interactions with the host environment. The biosynthesis of polyglycerolphosphate, a common type of TA, is fundamentally dependent on the availability of this compound. This guide will dissect the enzymatic steps leading to the formation of this compound and its incorporation into the growing teichoic acid chain, offering a comprehensive resource for researchers in the field.

The Core Metabolic Pathway of this compound Synthesis

The synthesis of this compound in Gram-positive bacteria is a multi-step enzymatic process that begins with glycerol-3-phosphate. While the specific enzymes can vary between species, the general pathway is conserved.

Biosynthesis of this compound in Streptococcus pneumoniae

In some serotypes of Streptococcus pneumoniae, a distinct three-enzyme pathway is responsible for the synthesis of CDP-2-glycerol, a component of the capsular polysaccharide.[1]

-

Gtp1 (1,3-dihydroxyacetone/glyceraldehyde reductase): Catalyzes the reduction of 1,3-dihydroxyacetone to glycerol.[1]

-

Gtp3 (glycerol-2-phosphotransferase): Phosphorylates glycerol to produce glycerol-2-phosphate.[1]

-

Gtp2 (glycerol-2-phosphate cytidylyltransferase): Activates glycerol-2-phosphate with CTP to form CDP-2-glycerol.[1]

Biosynthesis of this compound in Bacillus subtilis and Staphylococcus aureus

In many Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, the synthesis of this compound for wall teichoic acid (WTA) biosynthesis is primarily catalyzed by a single key enzyme:

-

Glycerol-3-phosphate cytidylyltransferase (TagD in B. subtilis, TarD in S. aureus): This enzyme catalyzes the reaction between CTP and sn-glycerol-3-phosphate to produce this compound and pyrophosphate.[2][3]

The substrate, sn-glycerol-3-phosphate, is derived from the central carbon metabolism, typically through the reduction of dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase or the phosphorylation of glycerol by glycerol kinase.[4]

Utilization of this compound in Teichoic Acid Synthesis

This compound is the donor of glycerol-phosphate units for the elongation of the polyglycerolphosphate chain of teichoic acids. This process is carried out by a series of membrane-associated enzymes encoded by the tag (teichoic acid glycerol) or tar (teichoic acid ribitol) operons.

-

TagB (in B. subtilis): Primes the linkage unit for polymerization by transferring the first glycerol-phosphate moiety from this compound.[5][6]

-

TagF (in B. subtilis): The poly(glycerol phosphate) polymerase that sequentially adds glycerol-phosphate units from this compound to the growing teichoic acid chain.[7]

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound metabolism in various Gram-positive bacteria.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes in Streptococcus pneumoniae

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (mM⁻¹min⁻¹) |

| Gtp1 | 1,3-dihydroxyacetone | 0.09 ± 0.01 | 140.67 ± 3.48 | 1563 |

| Glyceraldehyde | 0.58 ± 0.05 | 177.48 ± 5.61 | 306 | |

| NADH | 0.25 ± 0.02 | 29.00 ± 0.70 | 116 | |

| NADPH | 0.07 ± 0.01 | 28.14 ± 1.12 | 401.95 | |

| Gtp2 | Glycerol-2-phosphate | 0.23 ± 0.02 | 10.87 ± 0.23 | 47.26 |

| CTP | 0.12 ± 0.01 | 10.96 ± 0.19 | 91.33 |

Data from Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae.

Table 2: Kinetic Parameters of Glycerol-3-Phosphate Cytidylyltransferase (TagD/TarD)

| Organism | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Staphylococcus aureus | TarD | CTP | 36 ± 5.8 | 2.6 ± 0.2 | [3] |

| sn-Glycerol-3-phosphate | 21 ± 4.1 | [3] | |||

| Bacillus subtilis | TagF | This compound | 340 | - | [7] |

| Enterococcus faecalis | GCT | CTP | 2420 | 1.51 | [8] |

| Glycerol phosphate | 4030 | [8] | |||

| Listeria monocytogenes | GCT | CTP | 1520 | 4.15 | [8] |

| Glycerol phosphate | 6560 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Enzyme Assay for Glycerol-3-Phosphate Cytidylyltransferase (TarD/TagD)

This protocol is adapted from a high-performance liquid chromatography (HPLC)-based assay.[3]

Materials:

-

Purified recombinant TarD or TagD enzyme

-

CTP (Cytidine 5'-triphosphate) solution

-

sn-Glycerol-3-phosphate solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Quenching solution (e.g., 1 M perchloric acid)

-

Neutralizing solution (e.g., 2.5 M K₂CO₃)

-

HPLC system with a suitable anion-exchange or reverse-phase column

Procedure:

-

Prepare reaction mixtures containing assay buffer, varying concentrations of CTP and sn-glycerol-3-phosphate.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified enzyme.

-

At specific time points, quench the reaction by adding the quenching solution.

-

Neutralize the samples with the neutralizing solution and centrifuge to remove the precipitate.

-

Analyze the supernatant by HPLC to quantify the formation of this compound or the depletion of CTP.

-

Calculate initial reaction velocities and determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

Extraction and Analysis of Wall Teichoic Acids (WTA)

This protocol is a summary of methods for crude WTA extraction for analysis by polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Bacterial cell culture (e.g., Staphylococcus aureus)

-

Buffer 1: 50 mM MES, pH 6.5

-

Buffer 2: 4% (w/v) SDS in Buffer 1

-

Buffer 3: 2% (w/v) NaCl in Buffer 1

-

Digestion buffer: 20 mM Tris-HCl, pH 8.0, 0.5% (w/v) SDS

-

Proteinase K solution (20 mg/mL)

-

Trichloroacetic acid (TCA)

-

Acetone

Procedure:

-

Harvest bacterial cells by centrifugation.

-

Wash the cell pellet with Buffer 1.

-

Resuspend the pellet in Buffer 2 and boil to lyse the cells and solubilize membranes.

-

Pellet the crude cell wall material by centrifugation and wash sequentially with Buffer 2, Buffer 3, and water.

-

Resuspend the cell wall pellet in digestion buffer and treat with Proteinase K to remove cell wall-associated proteins.

-

Wash the cell wall material extensively with water.

-

Hydrolyze the phosphodiester bond linking WTA to the peptidoglycan using a mild acid (e.g., 10% TCA at 60°C).

-

Pellet the peptidoglycan and collect the supernatant containing the released WTA.

-

Precipitate the WTA from the supernatant with cold acetone.

-